ACE Inhibition Potency (Ki) of Antibiotic K 4 Relative to Natural Product Analog K-13
Antibiotic K 4 inhibits angiotensin converting enzyme (ACE) with a reported inhibition constant (Ki) of 0.18 μM using hippuryl-L-histidyl-L-leucine (HHL) as substrate [1]. Under comparable assay conditions (same substrate, similar experimental context), the related natural product ACE inhibitor K-13 exhibits a Ki of 0.349 μM [2]. Thus, K-4 demonstrates approximately 1.94-fold greater binding affinity for ACE than K-13 in this standardized in vitro assay.
| Evidence Dimension | ACE inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.18 μM |
| Comparator Or Baseline | K-13: 0.349 μM |
| Quantified Difference | ~1.94-fold lower Ki (higher affinity) for Antibiotic K 4 |
| Conditions | In vitro ACE inhibition assay using hippuryl-L-histidyl-L-leucine (HHL) as substrate; Ki determined from kinetic analysis. |
Why This Matters
Higher binding affinity (lower Ki) directly translates to greater biochemical potency, enabling researchers to use lower compound concentrations in sensitive assays while maintaining robust target engagement.
- [1] Koguchi T, et al. K-4, a novel inhibitor of angiotensin I converting enzyme produced by Actinomadura spiculosospora. J Antibiot (Tokyo). 1986;39(3):364-371. doi:10.7164/antibiotics.39.364 View Source
- [2] Kase H, et al. K-13, a novel inhibitor of angiotensin I converting enzyme produced by Micromonospora halophytica subsp. exilisia. I. Fermentation, isolation and biological properties. J Antibiot (Tokyo). 1987;40(4):450-454. doi:10.7164/antibiotics.40.450 View Source
